molecular formula C10H18O4Pb B12340715 CID 88011477

CID 88011477

Cat. No.: B12340715
M. Wt: 409 g/mol
InChI Key: QFZWDSDHWMFXTJ-UHFFFAOYSA-N
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Description

The term "CID 88011477" refers to a unique PubChem Compound Identifier (CID), which is a numerical label assigned to chemical substances in the PubChem database. However, none of the provided evidence explicitly describes this compound, its structure, or its applications. This suggests either:

  • A misalignment between the question and the evidence (e.g., confusion between "CID" as a chemical identifier vs. "CID" as an acronym for chemotherapy-induced diarrhea).
  • Missing or incomplete evidence required to address the query.

Properties

Molecular Formula

C10H18O4Pb

Molecular Weight

409 g/mol

InChI

InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);

InChI Key

QFZWDSDHWMFXTJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) source, such as lead(II) acetate or lead(II) oxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.

Industrial Production Methods

In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions where decanedioic acid is reacted with lead(II) acetate in a reactor. The reaction mixture is then filtered to remove any unreacted materials, and the product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, lead(2+) salt (1:1) can undergo various chemical reactions, including:

    Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.

    Reduction: The lead(2+) ion can be reduced to metallic lead or lower oxidation states.

    Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Metal salts such as sodium chloride (NaCl) or potassium nitrate (KNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) oxide (PbO₂) or other lead oxides.

    Reduction: Metallic lead (Pb) or lead(I) compounds.

    Substitution: Formation of new metal salts with decanedioic acid.

Scientific Research Applications

Decanedioic acid, lead(2+) salt (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology research.

    Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.

    Industry: Employed in the production of lubricants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular damage and toxicity. The pathways involved include oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Example 1: Betulin Derivatives ()

  • Betulin (CID 72326) : A pentacyclic triterpene with anti-inflammatory and antiviral properties.
  • Betulinic Acid (CID 64971) : A derivative with enhanced bioavailability and anticancer activity.
  • 3-O-Caffeoyl Betulin (CID 10153267) : A hybrid molecule combining betulin with caffeic acid, showing improved solubility and bioactivity .

Example 2: Oscillatoxin Derivatives ()

  • Oscillatoxin D (CID 101283546) : A marine-derived toxin with cytotoxic effects.
  • 30-Methyl-Oscillatoxin D (CID 185389) : A methylated analog with reduced toxicity but retained bioactivity.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Structural variants with distinct target specificity .

Key Comparison Criteria (Based on –19):

Property Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Weight 442.7 g/mol 456.7 g/mol 628.8 g/mol
Bioactivity Anti-inflammatory Anticancer Antioxidant, Antidiabetic
Solubility Low (lipophilic) Moderate High (due to caffeoyl group)
Therapeutic Use Wound healing Tumor inhibition Metabolic syndrome management

Methodological Insights for Compound Comparison

The evidence highlights methodologies relevant to chemical comparisons:

  • Structural Analysis: Techniques like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) are used to differentiate isomers (e.g., ginsenosides in ) .
  • Pharmacological Profiling : Studies on chemotherapy-induced diarrhea () emphasize the importance of bioactivity assays, such as IC50 and EC50 values, for comparing therapeutic efficacy .
  • Cheminformatics Tools : PubChem CID cross-referencing, molecular similarity scores (e.g., Tanimoto coefficient), and spectral databases are critical for identifying analogs (–19) .

Limitations and Recommendations

Data Gaps: No direct information on CID 88011477 exists in the provided evidence. Future work should verify the CID number or consult additional sources (e.g., PubChem entries, specialized journals).

Contextual Clarification: The term "CID" is ambiguously used across the evidence (compound identifier vs. medical condition). Clear terminology is essential for accurate analysis.

Expanded Evidence : Include structural data (e.g., SMILES, InChI), spectral profiles, and bioactivity studies specific to this compound for a meaningful comparison.

Q & A

Q. What strategies ensure a comprehensive literature review for this compound?

  • Prioritize primary sources from chemical databases (e.g., PubChem, SciFinder) and peer-reviewed journals, avoiding overreliance on secondary summaries . Use structured search strategies with Boolean operators (e.g., “this compound AND synthesis AND toxicity”) and document search terms for reproducibility . Critically evaluate sources for methodological rigor, focusing on experimental conditions (e.g., purity, solvent systems) to identify knowledge gaps .
    第7.1集-上半部分 【搜聚分】总览(案例2):快速、全面、准确了解未知领域并确定自己的开题(包含检索、记录批量导出、快速分类3500篇左右文献、纠错过程)
    1:22:23

Q. How to design reproducible experiments involving this compound?

  • Detailed protocols : Specify synthesis methods, characterization techniques (e.g., NMR, HPLC), and equipment calibration in the Materials and Methods section . Include supplier details (e.g., Sigma-Aldrich, ≥98% purity) and environmental conditions (temperature, pH) to minimize variability . For replication, provide supplementary materials such as raw spectral data or step-by-step reaction videos .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s properties?

  • Conduct a principal contradiction analysis to identify the dominant factor (e.g., solvent polarity, catalytic impurities) influencing discrepancies . Compare experimental setups across studies using a standardized table:
StudyPurity (%)SolventTemperature (°C)Observed Outcome
A95DMSO25High reactivity
B99Water37Low stability

This systematic comparison isolates variables affecting reproducibility .

Q. What methodological approaches ensure data integrity in this compound studies?

  • Triangulation : Combine quantitative (e.g., kinetic assays) and qualitative (e.g., crystallography) methods to validate findings .
  • Blinded analysis : Use independent researchers to interpret spectral data or statistical outputs, reducing bias .
  • Pre-registration : Document hypotheses and analytical workflows before experimentation to mitigate post hoc rationalization .

Q. How to optimize experimental workflows for CID 88011478’s novel applications?

  • Implement design of experiments (DoE) to test multiple variables (e.g., concentration, reaction time) efficiently. For example:
  • Factor 1 : CID concentration (0.1 mM vs. 1.0 mM)
  • Factor 2 : Temperature (25°C vs. 50°C)
  • Response variable : Yield (%)
    • Use ANOVA or machine learning models to identify significant interactions and optimize conditions .

Methodological Tools & Frameworks

Q. How to ethically collect and manage data for this compound research?

  • Primary data : Use validated instruments (e.g., mass spectrometry) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Secondary data : Ensure compliance with copyright laws when reproducing published spectra or reaction schemes . Always cite original sources and obtain permissions for derivative works .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

  • For dose-response studies, apply non-linear regression (e.g., Hill equation) to calculate EC₅₀ values .
  • For comparative analyses, use Mann-Whitney U tests (non-parametric) or t-tests (parametric) with Bonferroni correction for multiple comparisons .

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